molecular formula C16H13FN2OS B2359760 2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 899731-71-6

2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No. B2359760
CAS RN: 899731-71-6
M. Wt: 300.35
InChI Key: IFGFEGRHJBJKBP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound . It’s part of a class of molecules that are being studied for their potential use as O-GlcNAcase (OGA) inhibitors . These inhibitors are useful in the medical field, particularly in the treatment of certain diseases .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves multiple steps, starting with a specific starting material and proceeding through several reaction intermediates . The exact synthesis process for “2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide” may vary based on the desired end product and the specific conditions of the synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H NMR, and single crystal X-ray crystallography . These techniques allow for a detailed understanding of the compound’s structure, which can be crucial for understanding its properties and potential applications .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide” and similar compounds are complex and involve multiple steps . These reactions are crucial for the synthesis of the compound and can also play a role in its function as an OGA inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide” can be determined through various methods. For example, the molecular weight can be calculated based on the compound’s formula . Other properties, such as the compound’s UV absorption and fluorescence properties, can also be determined .

Scientific Research Applications

Anti-inflammatory Activity

Research has shown the synthesis of novel derivatives with significant anti-inflammatory activity. For example, a study synthesized derivatives that showed considerable anti-inflammatory effects, with some compounds demonstrating significant activity in assays (K. Sunder & Jayapal Maleraju, 2013). This suggests the potential of such compounds in developing new anti-inflammatory drugs.

Anti-cancer Activity

Several studies have investigated the anti-cancer properties of related compounds. Novel fluoro-substituted derivatives have been tested against human cancer cell lines, showing anticancer activity at low concentrations (A. G. Hammam et al., 2005). Moreover, other research synthesized derivatives that displayed potent antitumor activity against a range of human tumor cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antimicrobial Activity

Research into the antimicrobial efficacy of such compounds has led to the synthesis of derivatives with promising antimicrobial properties. A study synthesized sulfide and sulfone derivatives that were screened for antimicrobial activity against various bacterial and fungal strains, revealing some compounds' effectiveness in this domain (N. Badiger et al., 2013).

Photodegradation Studies

The photodegradation behavior of thiazole-containing compounds has been studied, providing insights into their stability and potential applications in pharmaceuticals. This research helps understand how these compounds degrade under light exposure, which is crucial for their development as drugs (Lianming Wu, T. Y. Hong, & F. Vogt, 2007).

Future Directions

The future directions for research on “2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide” and similar compounds could involve further exploration of their potential as OGA inhibitors . This could include more detailed studies of their synthesis, properties, and mechanism of action, as well as investigations into their potential applications in medicine .

properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-10-18-14-9-13(6-7-15(14)21-10)19-16(20)8-11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGFEGRHJBJKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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